4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-pyrazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGYAVEDVEHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)C(=O)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amidation Reaction: The pyrazole derivative is then reacted with 2-bromopropanoic acid to form the 2-(1H-pyrazol-1-yl)propanamide intermediate.
Cyclohexane Carboxylation: The final step involves the amidation of cyclohexane-1-carboxylic acid with the 2-(1H-pyrazol-1-yl)propanamide intermediate under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or metabolic pathways.
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid and amide groups can form electrostatic and hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two structurally related molecules: 1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride (EN300-716338) and 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5). Key differences in molecular architecture, functional groups, and properties are highlighted.
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-[2-(1H-Pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid | C₁₃H₁₉N₃O₃ | 265.31 | Carboxylic acid, pyrazole, amide, cyclohexane |
| 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride | C₉H₁₀ClNO·HCl | 212.06 (base) + 36.46 (HCl) | Benzofuran, primary amine (hydrochloride salt) |
| 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone | C₁₆H₁₈N₄ | 266.35 | Indenopyrazole, hydrazone, cyclohexane |
- Core Backbone: The target compound employs a cyclohexane ring, while the benzofuran derivative uses a fused oxygen-containing heterocycle, and the hydrazone features an indenopyrazole scaffold .
- Functional Groups : The carboxylic acid group in the target compound distinguishes it from the amine hydrochloride and hydrazone derivatives, which instead prioritize basic (amine) or nitrogen-rich (hydrazone) functionalities.
Physicochemical Properties
- Polarity : The carboxylic acid group enhances water solubility compared to the hydrophobic benzofuran and hydrazone analogs.
- Synthetic Accessibility : The target compound’s amide linkage suggests straightforward solid-phase synthesis routes, whereas the hydrazone derivative may require specialized conditions for hydrazone bond formation .
Biological Activity
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid, also known by its CAS number 1178436-08-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19N3O3
- Molecular Weight : 265.31 g/mol
- CAS Number : 1178436-08-2
- Purity : Minimum 95%
The biological activity of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that compounds with similar pyrazole structures often exhibit inhibitory effects on various kinases, particularly those involved in inflammatory pathways.
Inhibition of IRAK4
One significant area of research is the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical enzyme in the signaling pathways of inflammatory responses. Selective inhibitors of IRAK4 have been developed, showcasing that modifications in the pyrazole structure can enhance potency and selectivity against this target. For instance, a study demonstrated that N-(1H-pyrazol-4-yl)carboxamides could effectively inhibit IRAK4 activity, suggesting a potential therapeutic application for inflammatory diseases .
Biological Activities
The compound has been evaluated for several biological activities:
Anti-inflammatory Activity
Preliminary studies suggest that 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid may possess anti-inflammatory properties. This is supported by its structural similarity to other known anti-inflammatory agents that target kinase pathways.
Anticancer Potential
Research has indicated that compounds containing pyrazole moieties can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have shown effectiveness in prostate and kidney cancer models by increasing reactive oxygen species (ROS) levels and activating caspases involved in programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Q & A
Q. What are the optimal synthetic routes for 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid, and how do reaction parameters affect yield and purity?
Methodological Answer: The synthesis typically involves coupling the pyrazole moiety to the cyclohexane-carboxylic acid scaffold. Key steps include:
- Amide Bond Formation : Use coupling reagents like Oxyma (5 eq.) in DCM/DMF mixtures to activate the carboxylic acid group for nucleophilic attack by the pyrazole-amine derivative .
- Reaction Optimization : Temperature (0–25°C) and solvent polarity significantly influence yield. For example, polar aprotic solvents (DMF) enhance solubility of intermediates, while lower temperatures reduce side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity. Monitor by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the pyrazole NH proton (δ 8.2–8.5 ppm) and cyclohexane carboxylate carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm the cyclohexane ring conformation. For example, a related pyrazole-carboxylic acid derivative showed a chair conformation with axial carboxylate .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated: 306.12; observed: 306.10) .
Advanced Research Questions
Q. What strategies are recommended for analyzing discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated IC50 data, adjusting for variables like pH (7.4 vs. 6.5 in tumor models) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays .
Q. How can computational methods predict the compound’s interaction with biological targets such as kinases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB 3POZ). Focus on hydrogen bonding between the carboxylate and kinase hinge region (e.g., Glu91 in JAK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Corporate Hammett constants (σ) of substituents on the pyrazole ring to predict bioactivity trends .
Q. What methodological considerations are critical when designing in vitro assays for pharmacokinetic profiling?
Methodological Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Add co-solvents (≤5% PEG-400) if solubility <50 µM .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t1/2 using first-order kinetics .
- Plasma Protein Binding : Employ equilibrium dialysis (37°C, 4 h) to quantify unbound fraction. Adjust dosing regimens if >95% bound .
Q. How can researchers investigate the compound’s potential as a modulator of inflammatory pathways?
Methodological Answer:
- Cytokine Profiling : Use ELISA to measure TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. Compare inhibition (%) to dexamethasone controls .
- NF-κB Translocation Assay : Transfect RAW264.7 cells with p65-GFP and quantify nuclear translocation via confocal microscopy .
- In Vivo Validation : Administer 10 mg/kg (oral) in a murine collagen-induced arthritis model. Monitor paw swelling and synovial IL-17A levels .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. lipid-based formulations?
Methodological Answer:
- pH-Dependent Solubility : Measure solubility across pH 1–10 using potentiometric titration. A related cyclohexane-carboxylic acid derivative showed a 10-fold increase at pH >8 due to deprotonation .
- Lipid Compatibility : Test in PEG-400/TPGS mixtures. Use DSC (differential scanning calorimetry) to detect amorphous vs. crystalline phase transitions .
- In Silico Prediction : Apply Hansen solubility parameters (δD, δP, δH) in COSMO-RS to rank solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
